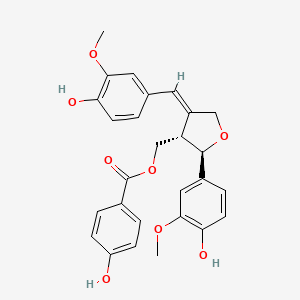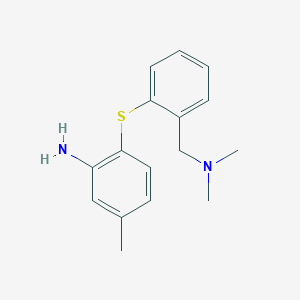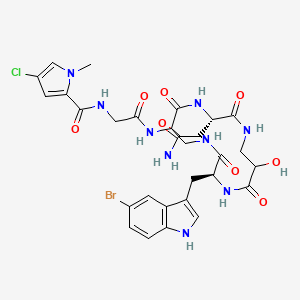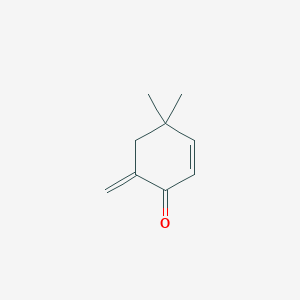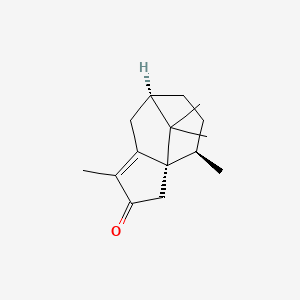
Cyperotundone
Vue d'ensemble
Description
Cyperotundone is an organic ketone with the chemical formula C₁₅H₂₂O. It is a sesquiterpene found in many essential oils, including those of Cyperus articulatus and Cyperus rotundus . This compound is known for its distinctive aroma and is used in various applications, including perfumery and traditional medicine.
Applications De Recherche Scientifique
Cyperotundone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of sesquiterpenes and their derivatives.
Mécanisme D'action
Target of Action
Cyperotundone has been shown to exert significant cytotoxic effects on triple-negative breast cancer (TNBC) cells .
Mode of Action
This compound’s mode of action involves inducing apoptosis in cancer cells through ROS generation and the NRF2/ARE signaling pathway . It inhibits the activity of TNBC cells, causing apoptosis and blocking the cell cycle in the G0/G1 phase .
Biochemical Pathways
This compound affects several biochemical pathways. Lipidomic analysis has shown that this compound leads to lipid accumulation by inhibiting triacylglycerol (TAG) hydrolysis . RNA-seq analysis indicates that this compound acts mainly through the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor Beta (TGFβ) signaling pathways .
Result of Action
The result of this compound’s action is a marked reduction in tumor growth in breast cancer models without causing organ toxicity . It effectively suppresses tumor development in vivo, suggesting its potential as a therapeutic agent for TNBC .
Analyse Biochimique
Biochemical Properties
Cyperenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, cyperenone has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, cyperenone interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage . These interactions highlight the potential of cyperenone in modulating biochemical pathways related to detoxification and antioxidant defense.
Cellular Effects
Cyperenone exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. Cyperenone inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines . Furthermore, cyperenone affects gene expression by modulating the activity of transcription factors such as activator protein 1 (AP-1) and signal transducer and activator of transcription 3 (STAT3) . These effects contribute to its anti-inflammatory and anti-cancer properties.
Molecular Mechanism
At the molecular level, cyperenone exerts its effects through various mechanisms. It binds to specific biomolecules, altering their function. For example, cyperenone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis . This inhibition occurs through direct binding to the active site of MMPs, preventing substrate access and subsequent enzymatic activity. Additionally, cyperenone modulates gene expression by influencing epigenetic modifications, such as histone acetylation and DNA methylation . These molecular interactions underline the multifaceted mechanism of action of cyperenone.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyperenone have been studied over various time frames. Cyperenone exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that cyperenone maintains its biological activity, consistently reducing oxidative stress and inflammation in cell cultures . These findings suggest that cyperenone is a stable compound with sustained efficacy in vitro.
Dosage Effects in Animal Models
The effects of cyperenone vary with different dosages in animal models. At low doses, cyperenone exhibits beneficial effects, such as reducing inflammation and oxidative stress without significant toxicity . At higher doses, cyperenone can induce adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications of cyperenone.
Metabolic Pathways
Cyperenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . Cyperenone also influences metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions underscore the role of cyperenone in cellular metabolism.
Transport and Distribution
Within cells and tissues, cyperenone is transported and distributed through specific mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, cyperenone binds to plasma proteins, influencing its distribution and bioavailability . These interactions affect the localization and accumulation of cyperenone within different tissues, impacting its therapeutic efficacy.
Subcellular Localization
Cyperenone exhibits distinct subcellular localization patterns, which influence its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Cyperenone’s localization to mitochondria is particularly significant, as it modulates mitochondrial function and reduces oxidative stress . These subcellular interactions highlight the importance of cyperenone’s localization in determining its biological effects.
Méthodes De Préparation
Cyperotundone can be synthesized through the oxidation of cyperene using tert-butyl chromate. The reaction involves the use of petroleum ether and benzene as solvents, followed by crystallization . Industrial production methods typically involve the extraction of essential oils from Cyperus species, followed by purification processes to isolate this compound.
Analyse Des Réactions Chimiques
Cyperotundone undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into various alcohol derivatives.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form different substituted products.
Common reagents used in these reactions include selenium dioxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are typically ketones and alcohols.
Comparaison Avec Des Composés Similaires
Cyperotundone is similar to other sesquiterpenes such as α-cyperone, α-corymbolol, and germacrene D . it is unique in its specific chemical structure and the distinct biological activities it exhibits. For example, while α-cyperone is also found in Cyperus species and has similar aromatic properties, this compound’s cytotoxic effects on cancer cells and its specific mechanism of action through lipid metabolism pathways set it apart from other related compounds.
Similar Compounds
- α-Cyperone
- α-Corymbolol
- Germacrene D
- Mustakone
- Zierone
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGKXOAUYMWORB-OSQNNJELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC3=C(C(=O)CC13C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2CC3=C(C(=O)C[C@]13C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316512 | |
| Record name | (+)-Cyperotundone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-15-7 | |
| Record name | (+)-Cyperotundone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Cyperotundone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


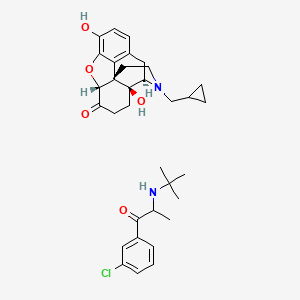
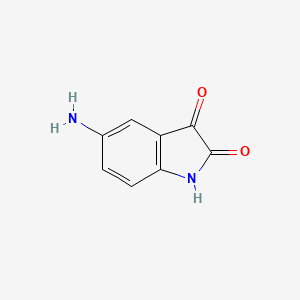

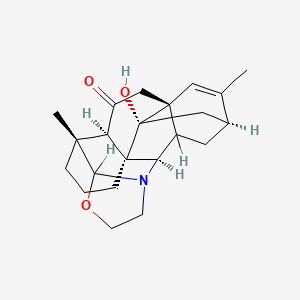

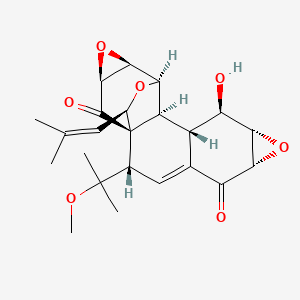


![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)

